Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate
Description
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate (BDEMD) is a benzimidazole derivative with a substituted (2-(diethylamino)ethoxy)methyl group at the 1-position and a dioxalate counterion. The benzimidazole core consists of a fused benzene and imidazole ring, a structure widely recognized for its pharmacological versatility . The dioxalate counterion likely improves stability and crystallinity.
Properties
CAS No. |
102516-94-9 |
|---|---|
Molecular Formula |
C18H25N3O9 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-(benzimidazol-1-ylmethoxy)-N,N-diethylethanamine;oxalic acid |
InChI |
InChI=1S/C14H21N3O.2C2H2O4/c1-3-16(4-2)9-10-18-12-17-11-15-13-7-5-6-8-14(13)17;2*3-1(4)2(5)6/h5-8,11H,3-4,9-10,12H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI Key |
CWADDLWSLKNOHF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Canonical SMILES |
CCN(CC)CCOCN1C=NC2=CC=CC=C21.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Synonyms |
BENZIMIDAZOLE, 1-((2-(DIETHYLAMINO)ETHOXY)METHYL)-, DIOXALATE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids. For the specific compound , the synthesis would involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with an appropriate aldehyde to form the benzimidazole core.
Ether Formation: The benzimidazole core is then reacted with 2-(diethylamino)ethanol under basic conditions to form the 1-((2-(diethylamino)ethoxy)methyl) group.
Dioxalate Formation: Finally, the compound is treated with oxalic acid to form the dioxalate salt.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole derivatives can undergo various types of chemical reactions, including:
Oxidation: Benzimidazole derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide, while nucleophilic substitutions may involve alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzimidazole can yield benzimidazole N-oxide, while substitution reactions can introduce various alkyl, aryl, or acyl groups onto the benzimidazole ring.
Scientific Research Applications
Pharmacological Applications
Benzimidazole derivatives are known for their extensive pharmacological profiles, which include:
- Anticancer Activity : Recent studies have shown that benzimidazole derivatives can act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. Compounds derived from benzimidazole have demonstrated significant in vitro anticancer activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PANC-1 (pancreatic cancer) . For instance, specific derivatives exhibited half-maximal inhibitory concentration (IC50) values as low as 0.475 µM against VEGFR-2 .
- Antidiabetic Potential : Benzimidazole-based compounds have also been evaluated for their inhibitory effects on enzymes related to diabetes management, such as α-amylase and α-glucosidase. A recent study synthesized a series of benzimidazole-thiadiazole derivatives that showed promising inhibitory activities against these enzymes, making them potential candidates for the development of new antidiabetic agents . The most potent analogs displayed IC50 values significantly lower than those of standard medications like acarbose .
- Antimicrobial Properties : The antibacterial and antifungal activities of benzimidazole derivatives have been documented extensively. Compounds with this scaffold have shown efficacy against various pathogens, making them valuable in the development of new antimicrobial agents .
Synthesis and Characterization
The synthesis of benzimidazole derivatives typically involves several methodologies, including:
- Condensation Reactions : Many benzimidazole compounds are synthesized through the condensation of o-phenylenediamine with various aldehydes or ketones under acidic conditions. This method allows for the introduction of various functional groups that can enhance biological activity .
- Hybridization Techniques : Recent advancements in medicinal chemistry have focused on creating hybrid compounds by combining benzimidazole with other bioactive moieties. For example, the synthesis of benzimidazole-thiadiazole hybrids has been explored to improve enzyme inhibition properties .
Case Study 1: VEGFR-2 Inhibition
A study reported the design and synthesis of novel benzimidazole-oxadiazole derivatives aimed at inhibiting VEGFR-2. The synthesized compounds underwent rigorous testing for anticancer activity and selectivity against normal cell lines. The most effective compound was identified as having a favorable safety profile alongside potent inhibitory activity .
Case Study 2: Antidiabetic Activity
Another research effort focused on synthesizing a series of benzimidazole-thiadiazole derivatives to assess their inhibitory effects on α-amylase and α-glucosidase. The results indicated that certain compounds exhibited superior inhibitory activities compared to existing antidiabetic drugs, suggesting their potential as new therapeutic agents for diabetes management .
Data Summary Table
Mechanism of Action
The mechanism of action of benzimidazole derivatives often involves their interaction with biological targets such as enzymes and receptors. For example, some benzimidazole derivatives inhibit the enzyme tubulin, which is essential for cell division, making them effective anticancer agents. The presence of the 1-((2-(diethylamino)ethoxy)methyl) group can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its potency and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
BDEMD can be compared to other 1- and 2-substituted benzimidazoles with variations in substituent groups, counterions, and pharmacological profiles:
2.1 Antiulcer Agents
Benzimidazole derivatives like pyrimidylthiomethyl benzimidazoles (e.g., compound 174) and pyrimidylsulfinylmethyl benzimidazoles (e.g., compound 175) are potent H+/K+-ATPase inhibitors. These compounds reduce gastric acid secretion and ulcer formation in rat models, with efficacy comparable to commercial drugs like omeprazole.
2.2 Anticancer Agents
Benzimidazoles such as B-norcholesteryl benzimidazole derivatives (e.g., compounds 7a, 9b, 10a) exhibit IC50 values below 10 µM against HeLa, A549, and HEPG2 cancer cells. Substituents like electron-donating groups (e.g., -OCH3) enhance cytotoxicity, while electron-withdrawing groups (e.g., -NO2) reduce activity. BDEMD’s (2-(diethylamino)ethoxy)methyl group, a strong electron donor, may similarly enhance antiproliferative effects .
2.3 Antimicrobial Agents
2,5-Disubstituted benzimidazoles (e.g., compounds 11h , 13e ) show MIC99 values as low as 0.195 µM against Mycobacterium tuberculosis. The 1-position substitution in BDEMD contrasts with 2,5-disubstituted analogues, which may alter target binding or membrane penetration .
2.4 Anthelmintic Agents
Benzimidazole anthelmintics like albendazole (ABZ) and parbendazole feature substitutions at the 5-position (e.g., methyl carbamate groups).
Data Tables
Table 1: Pharmacological Activity of Selected Benzimidazole Analogues
Table 2: Substituent Effects on Bioactivity
Key Research Findings
- Substituent Position Matters : 1-substituted benzimidazoles (like BDEMD) may exhibit distinct target interactions compared to 2- or 5-substituted analogues, which dominate antimicrobial and anthelmintic applications .
- Counterion Impact : Dioxalate could stabilize BDEMD’s solid-state structure, akin to how chloride or sulfate counterions improve drug formulations .
- Synthetic Flexibility: BDEMD’s synthesis likely involves alkylation of benzimidazole with (2-(diethylamino)ethoxy)methyl chloride, followed by dioxalate salt formation—a method similar to other 1-alkylated benzimidazoles .
Biological Activity
Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Overview of Benzimidazole Derivatives
Benzimidazoles are heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The modification of the benzimidazole scaffold can enhance these activities and lead to the development of new therapeutic agents.
Structure-Activity Relationship (SAR)
The SAR of benzimidazole derivatives is crucial for understanding their biological activity. Modifications at various positions on the benzimidazole ring can significantly influence their efficacy against specific targets. Research has shown that substituents such as alkyl or aryl groups can enhance binding affinity to biological targets, improve solubility, and increase overall bioavailability.
Key Findings from Recent Studies
- Alzheimer's Disease Treatment : A study focused on benzimidazole derivatives identified several compounds with significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in Alzheimer's disease pathology. Compounds with diethylamino substitutions demonstrated improved neuroprotective effects and memory retention compared to standard treatments like donepezil .
- Antimicrobial Activity : Benzimidazole derivatives have shown promising results as antimicrobial agents. For instance, hybrids of benzimidazole with triazole exhibited substantial antibacterial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Anticancer Properties : The anticancer potential of benzimidazole derivatives has been explored extensively. Certain derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways .
Pharmacokinetic Properties
The pharmacokinetic profile of benzimidazole derivatives is essential for their therapeutic application. Studies have assessed the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds to ensure they meet the criteria for drug-like properties.
| Property | Description |
|---|---|
| Absorption | High oral bioavailability observed in some derivatives |
| Distribution | Wide tissue distribution; some show blood-brain barrier penetration |
| Metabolism | Primarily hepatic metabolism; metabolites exhibit varying activity |
| Excretion | Renal excretion predominates; some compounds are eliminated via bile |
Case Study 1: Neuroprotective Effects
In a study investigating novel benzimidazole derivatives for neuroprotection, compounds were synthesized and evaluated for their ability to inhibit AChE and BuChE. The most effective compound demonstrated an IC50 value significantly lower than that of donepezil, indicating its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Antimicrobial Efficacy
Another research effort synthesized a series of benzimidazole-triazole hybrids that were tested against various bacterial strains. The results indicated that certain hybrids had antibacterial activity ranging from 50% to 80% of that exhibited by standard antibiotics like ciprofloxacin .
Q & A
Q. What are the optimal synthetic routes for preparing 1,2-disubstituted benzimidazole derivatives, and how do reaction conditions influence yield?
The synthesis of 1,2-disubstituted benzimidazoles typically employs three methods: (1) oxidative cyclocondensation of o-phenylenediamines with aldehydes or ketones, (2) alkylation/arylation at the C-1 or N-2 positions, and (3) inter/intramolecular N-arylation. Reaction conditions such as temperature, solvent polarity, and catalyst choice significantly impact yields. For example, multi-component reactions under mild conditions (e.g., base-promoted assays) can enhance efficiency for N-thiomethyl derivatives . Protonating agents and high temperatures favor benzimidazole formation over amide byproducts .
Q. How can researchers validate the purity and structural integrity of benzimidazole derivatives during synthesis?
UV spectroscopy and chromatographic techniques (e.g., HPLC) are widely used for quality evaluation. A validated spectrophotometric method enables rapid, low-cost analysis of raw materials and finished products, particularly for detecting impurities like unreacted intermediates . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming molecular structures, especially for derivatives with complex substituents .
Q. What pharmacological activities are associated with benzimidazole derivatives, and how are these activities screened?
Benzimidazoles exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Preclinical screening involves in vitro assays such as:
- Anticancer : Cytotoxicity testing against cancer cell lines (e.g., A549 lung adenocarcinoma) with IC50 determination .
- Anti-inflammatory : Inhibition of COX-2 or TNF-α in cell-based models, followed by in vivo murine paw edema assays . PASS (Prediction of Activity Spectra for Substances) software assists in prioritizing derivatives for specific therapeutic targets .
Q. What structural features of benzimidazole derivatives correlate with enhanced bioavailability?
Substituents at the N-1 and C-2 positions critically influence pharmacokinetics. For instance:
- Polar groups (e.g., diethylaminoethoxy) improve solubility and membrane permeability.
- Bulkier aromatic substituents may enhance binding affinity but reduce metabolic stability. Quantitative Structure-Retention Relationship (QSRR) models using molecular descriptors (e.g., logP, polar surface area) predict bioavailability and guide structural optimization .
Q. How are benzimidazole derivatives characterized for supramolecular applications in drug delivery?
Coordination with metal ions (e.g., Cu(II)) enables the design of stimuli-responsive nanocontainers. For example, cyclodextrin or calixarene conjugates release payloads under pH or temperature changes. X-ray crystallography and DFT calculations validate coordination geometries and stability .
Advanced Research Questions
Q. How can computational tools resolve contradictions in structure-activity relationships (SAR) for benzimidazole-based anticancer agents?
Molecular docking and MD simulations identify binding modes to targets like tubulin or topoisomerase II. For example, discrepancies in IC50 values across derivatives can be explained by variations in hydrogen bonding or steric clashes at the active site. PCA (Principal Component Analysis) and MLR (Multiple Linear Regression) models correlate descriptors (e.g., electronegativity, steric bulk) with activity .
Q. What strategies mitigate steric hindrance in copper-benzimidazole complexes to improve catalytic or therapeutic efficacy?
Steric effects in Cu(II) complexes are minimized by:
- Using flexible ligands (e.g., ethoxy linkers) to reduce crowding in the coordination sphere.
- Substituting chloride ions with weaker-field ligands to balance electronic and steric demands. Structural data (e.g., X-ray diffraction) show that ligand displacement ≤0.3 Å optimizes stability .
Q. How do multi-parametric experimental designs enhance the synthesis of benzimidazole derivatives with dual therapeutic activities?
Response Surface Methodology (RSM) optimizes reaction parameters (e.g., molar ratios, temperature) to achieve dual-functional derivatives. For instance, Mannich base derivatives synthesized via one-pot reactions exhibit both analgesic and anti-inflammatory activities. DOE (Design of Experiments) identifies critical factors affecting yield and bioactivity .
Q. What methodologies validate the anti-inflammatory mechanism of benzimidazole derivatives at the transcriptional level?
qRT-PCR and RNA-seq analyze gene expression profiles in treated cells. For example, ORT-83 downregulates pro-inflammatory cytokines (e.g., IL-6, TNF-α) in A549 cells, validated via RT<sup>2</sup> Profiler PCR Arrays and normalization against β-actin . Knockdown/overexpression studies further confirm target specificity.
Q. How can supramolecular benzimidazole assemblies be tailored for environmental or biomedical sensing?
Benzimidazole-based metal-organic frameworks (MOFs) detect metal ions (e.g., Hg<sup>2+</sup>) via fluorescence quenching. For biomedical sensors, conjugates with aptamers or antibodies enable selective biomarker detection. Stability under physiological conditions is assessed via accelerated degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
